molecular formula C13H17F3N2O3S B2849718 1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235238-89-7

1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2849718
CAS No.: 1235238-89-7
M. Wt: 338.35
InChI Key: MQXKWQMMWPAPQA-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H17F3N2O3S and its molecular weight is 338.35. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

Kumara et al. (2017) investigated two novel compounds related to 1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine through crystal structure studies, Hirshfeld surface analysis, and DFT calculations. Their research focused on understanding the molecular structures and the intermolecular interactions contributing to the crystal packing of these compounds, which could be relevant for material science and pharmaceutical formulation design (Kumara et al., 2017).

Receptor Antagonist Development

In pharmacology, derivatives of the base compound have been explored for their receptor antagonist properties. Yoon et al. (2008) prepared and evaluated piperazine derivatives as 5-HT7 receptor antagonists, indicating the potential for these compounds to be used in the development of new therapeutic agents targeting neurological disorders (Yoon et al., 2008).

Adenosine A2B Receptor Antagonists

Borrmann et al. (2009) designed, synthesized, and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, highlighting their potential for therapeutic applications in diseases where adenosine A2B receptors are implicated (Borrmann et al., 2009).

Antimicrobial and Antioxidant Activities

Mallesha et al. (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, evaluating them for their antimicrobial and antioxidant activities. This study suggests the potential utility of these compounds in developing new antimicrobial agents with added antioxidant properties (Mallesha et al., 2011).

Novel Imaging Agents for Glioma

Patel et al. (2019) developed a novel radiopharmaceutical, 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23), for non-invasive measurement of pyruvate kinase M2 in glioma via positron emission tomography (PET). This agent highlights the potential for using derivatives of this compound in diagnostic imaging and possibly in the targeted therapy of gliomas (Patel et al., 2019).

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S/c1-21-11-4-2-3-5-12(11)22(19,20)18-8-6-17(7-9-18)10-13(14,15)16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXKWQMMWPAPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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